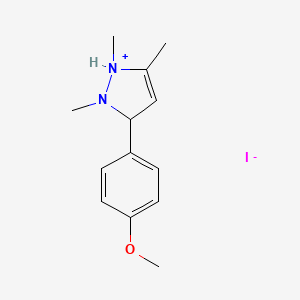![molecular formula C12H25NOSi2 B14585922 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine CAS No. 61222-39-7](/img/structure/B14585922.png)
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine is a compound that combines the structural features of piperidine and disiloxane. Piperidine is a six-membered heterocyclic amine, while disiloxane is a silicon-oxygen compound. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine typically involves the following steps:
Synthesis of the Disiloxane Precursor: The disiloxane component, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is prepared by hydrolysis of vinyldimethylmethoxysilane.
Ethynylation: The vinyl groups in the disiloxane precursor are converted to ethynyl groups through a series of reactions involving common reagents such as acetylene and catalysts.
Coupling with Piperidine: The ethynylated disiloxane is then coupled with piperidine under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, while the disiloxane component can modulate the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A disiloxane compound without the piperidine ring, used primarily in organometallic chemistry.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which allow for a broader range of applications and reactivity compared to its individual components.
Propriétés
Numéro CAS |
61222-39-7 |
|---|---|
Formule moléculaire |
C12H25NOSi2 |
Poids moléculaire |
255.50 g/mol |
Nom IUPAC |
[dimethyl(piperidin-1-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C12H25NOSi2/c1-6-15(2,3)14-16(4,5)12-13-10-8-7-9-11-13/h1H,7-12H2,2-5H3 |
Clé InChI |
OHDDBUPGDUPIRQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCCCC1)O[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


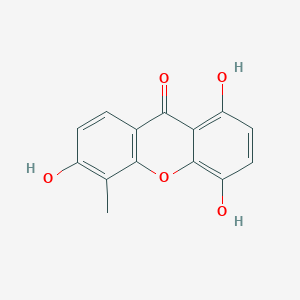
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
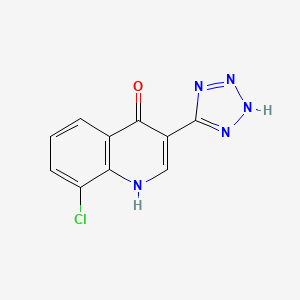

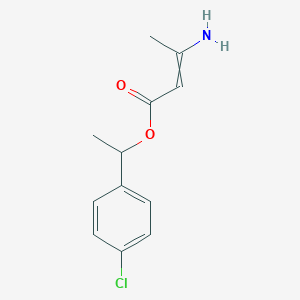
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


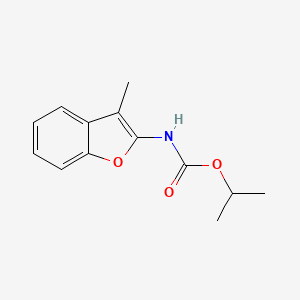
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
